molecular formula C21H21NO4 B11157122 5-hydroxy-7-methyl-6-(morpholinomethyl)-4-phenyl-2H-chromen-2-one

5-hydroxy-7-methyl-6-(morpholinomethyl)-4-phenyl-2H-chromen-2-one

Cat. No.: B11157122
M. Wt: 351.4 g/mol
InChI Key: SAVMIZWOTIBMAM-UHFFFAOYSA-N
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Description

5-hydroxy-7-methyl-6-(morpholinomethyl)-4-phenyl-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, a morpholinomethyl group, and a phenyl group attached to the chromen-2-one core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methyl-6-(morpholinomethyl)-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using reagents such as methyl iodide and sodium hydroxide.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached via a Mannich reaction, where morpholine, formaldehyde, and the chromen-2-one derivative are reacted together.

    Phenyl Group Addition: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methyl-6-(morpholinomethyl)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

5-hydroxy-7-methyl-6-(morpholinomethyl)-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methyl-6-(morpholinomethyl)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one
  • 2-acetonyl-7-hydroxy-5-methylchromone
  • 5-methyl-7-hydroxy-2-(2’oxopropyl)chromone

Uniqueness

5-hydroxy-7-methyl-6-(morpholinomethyl)-4-phenyl-2H-chromen-2-one is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

5-hydroxy-7-methyl-6-(morpholin-4-ylmethyl)-4-phenylchromen-2-one

InChI

InChI=1S/C21H21NO4/c1-14-11-18-20(21(24)17(14)13-22-7-9-25-10-8-22)16(12-19(23)26-18)15-5-3-2-4-6-15/h2-6,11-12,24H,7-10,13H2,1H3

InChI Key

SAVMIZWOTIBMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CN4CCOCC4)O

Origin of Product

United States

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